molecular formula C31H28N2O5 B8065808 Z-D-Asn(Trt)-OH

Z-D-Asn(Trt)-OH

Cat. No.: B8065808
M. Wt: 508.6 g/mol
InChI Key: VARYHNBMKBNAJL-HHHXNRCGSA-N
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Description

Z-D-Asn(Trt)-OH is a complex organic compound with a unique structure that includes an amino group, a carbonyl group, and a trityl-protected amino acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-D-Asn(Trt)-OH typically involves multiple steps, starting from readily available starting materials One common approach is to begin with the protection of the amino group using a trityl group

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as crystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Z-D-Asn(Trt)-OH can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Z-D-Asn(Trt)-OH has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and protein modifications.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Z-D-Asn(Trt)-OH involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of protein-protein interactions, and changes in cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    (2R)-4-amino-4-oxo-2-[phenylmethoxycarbonyl(trityl)amino]pentanoic acid: Similar structure with an additional carbon in the backbone.

    (2R)-4-amino-4-oxo-2-[phenylmethoxycarbonyl(trityl)amino]hexanoic acid: Similar structure with two additional carbons in the backbone.

Uniqueness

The uniqueness of Z-D-Asn(Trt)-OH lies in its specific combination of functional groups and the trityl protection, which provides stability and reactivity in various chemical reactions. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(2R)-4-amino-4-oxo-2-[phenylmethoxycarbonyl(trityl)amino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H28N2O5/c32-28(34)21-27(29(35)36)33(30(37)38-22-23-13-5-1-6-14-23)31(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20,27H,21-22H2,(H2,32,34)(H,35,36)/t27-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VARYHNBMKBNAJL-HHHXNRCGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)N(C(CC(=O)N)C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N([C@H](CC(=O)N)C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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